molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No.: B155293
CAS No.: 1839-17-4
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
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Description

N4-methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups at the 3rd and 4th positions of the pyridine ring, with a methyl group attached to the nitrogen atom at the 4th position. It is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

N4-methylpyridine-3,4-diamine has several applications in scientific research:

Safety and Hazards

N4-methylpyridine-3,4-diamine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N4-methylpyridine-3,4-diamine involves the reduction of N-methyl-3-nitropyridin-4-amine. This process typically uses palladium on carbon (Pd/C) as a catalyst and methanol as the solvent. The reaction is carried out under hydrogenation conditions at room temperature overnight. After the reaction, the mixture is filtered, and the solvent is evaporated to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N4-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of acylated or sulfonylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,4-diamine: Lacks the methyl group at the 4th position.

    N4-ethylpyridine-3,4-diamine: Has an ethyl group instead of a methyl group at the 4th position.

    N4-methylpyridine-2,3-diamine: The amino groups are at the 2nd and 3rd positions instead of the 3rd and 4th positions.

Uniqueness

N4-methylpyridine-3,4-diamine is unique due to the presence of the methyl group at the 4th position, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, or binding affinity in certain applications, making it distinct from other similar compounds .

Properties

IUPAC Name

4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZIDDDEFIYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358692
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-17-4
Record name N4-Methyl-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-methylpyridine-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

150 mg of platinum oxide was added to 10 ml of a solution of 3-nitro-4-methylaminopyridine (1.5 g) in ethanol. The mixture was stirred under a hydrogen atmosphere at room temperature for 7.5 hours. Platinum oxide was removed by filtration, and the filtrate was concentrated. Thus, 962 mg (yield: 80%) of the intended product was obtained as brown crude crystals.
[Compound]
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solution
Quantity
10 mL
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Reaction Step One
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Type
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150 mg
Type
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Yield
80%

Synthesis routes and methods II

Procedure details

2.3 g methyl-(3-nitropyridin-4-yl)-amine are hydrogenated in 50 ml of methanol for and with 0.8 g Raney nickel for 2.5 h at 50° C. and 50 psi hydrogen pressure. The catalyst is filtered off and the filtrate is evaporated to dryness. The product is purified by chromatography (Alox, dichloromethane/methanol from 99/1 to 19/1). 1.55 g product are obtained as a solid.
Quantity
2.3 g
Type
reactant
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0.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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